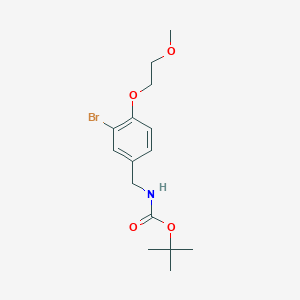
tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate: is an organic compound that features a tert-butyl group, a bromine atom, and a methoxyethoxy substituent attached to a benzylcarbamate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-(2-methoxyethoxy)benzylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction typically yields the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Groups: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine:
Drug Development: The compound can be used in the development of pharmaceuticals, particularly in the design of prodrugs where the carbamate group is cleaved in vivo to release the active drug.
Biochemical Studies: It is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry:
Material Science: The compound finds applications in the development of advanced materials, including polymers and coatings.
Agrochemicals: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can be hydrolyzed by enzymes, releasing the active amine. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
tert-Butyl bromide: An organic compound with a tert-butyl group attached to a bromide substituent, used as a standard reagent in synthetic organic chemistry.
tert-Butyl bromoacetate: A compound used as a building block in organic synthesis, particularly in the preparation of peptoids.
tert-Butyl methyl ether: A compound used as a solvent and in the synthesis of fatty acid methyl esters.
Uniqueness: tert-Butyl 3-bromo-4-(2-methoxyethoxy)benzylcarbamate is unique due to the presence of both a bromine atom and a methoxyethoxy group on the benzylcarbamate structure. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
IUPAC Name |
tert-butyl N-[[3-bromo-4-(2-methoxyethoxy)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(18)17-10-11-5-6-13(12(16)9-11)20-8-7-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYSQRBJDWRJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OCCOC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
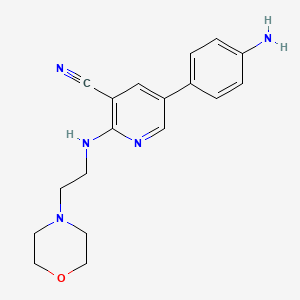



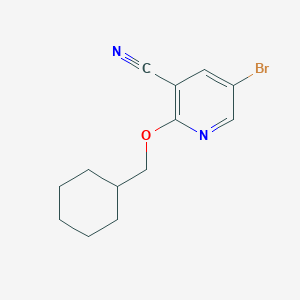
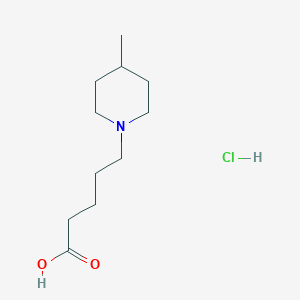





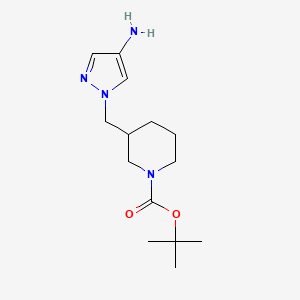

![5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8158360.png)
